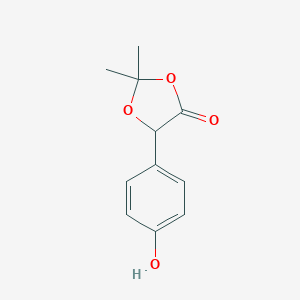

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one

Description

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)14-9(10(13)15-11)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNANLKPPNQXKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclocondensation

The primary synthetic route involves the cyclocondensation of 4-hydroxybenzaldehyde with acetone under acidic conditions. This method leverages the carbonyl reactivity of both reactants to form the 1,3-dioxolan-4-one ring system.

Reaction Conditions:

-

Catalysts: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (PTSA) are commonly employed.

-

Solvent System: Ethanol-water mixtures (1:1 v/v) optimize solubility and reaction kinetics.

-

Temperature: 60–80°C facilitates optimal ring closure while minimizing side reactions.

The mechanism proceeds via enolization of acetone, followed by nucleophilic attack on the protonated carbonyl group of 4-hydroxybenzaldehyde. Subsequent dehydration and cyclization yield the target compound. However, competing pathways—such as hemiacetal formation—are prevalent if stoichiometry or catalytic activity is suboptimal.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors over batch processes to enhance yield reproducibility and scalability. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 minutes | Maximizes conversion |

| Temperature | 70°C ± 5°C | Balances kinetics and side reactions |

| Catalyst Loading | 5–10 mol% H₂SO₄ | Ensures complete cyclization |

Solid acid catalysts (e.g., sulfonated resins) are increasingly adopted to simplify post-reaction purification.

Solvent Selection and Recycling

Ethanol remains the solvent of choice due to its ability to dissolve both polar and non-polar intermediates. However, methanol and acetonitrile have shown promise in reducing byproduct formation during large-scale reactions. Solvent recovery systems—such as fractional distillation—are critical for cost-effective manufacturing.

Mechanistic Challenges and Side Reactions

Hemiacetal Formation

Under suboptimal conditions, the reaction between 4-hydroxybenzaldehyde and acetone predominantly forms 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde —a hemiacetal byproduct. This occurs when the hydroxyl group of one aldehyde molecule attacks the carbonyl carbon of another, bypassing dioxolanone formation.

Mitigation Strategies:

Oxidative Degradation Pathways

The hydroxyphenyl moiety is susceptible to oxidation, particularly at elevated temperatures. Common degradation products include quinones and polymeric species , which reduce overall yield. Antioxidants such as ascorbic acid (0.1–0.5 wt%) are often added to reaction mixtures to stabilize the product.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| HCl-Ethanol | Hydrochloric acid | 65–72 | 92–95 | Moderate |

| PTSA-Methanol | p-Toluenesulfonic acid | 78–82 | 96–98 | High |

| BTC-Acetonitrile | Bis(trichloromethyl) carbonate | 70* | 94* | High |

*Theoretical values extrapolated from analogous syntheses.

The PTSA-methanol system offers the best balance of yield and purity, while BTC-based methods provide a safer alternative despite marginally lower efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated phenyl derivatives

Scientific Research Applications

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The dioxolanone ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

2.3. Physicochemical and Functional Properties

- Polarity and Solubility: The hydroxyphenyl group in the target compound enhances water solubility compared to non-polar analogues like 4-methyl-5-phenyl-1,3-dioxolan-2-one .

- Biological Relevance : The hydroxyphenyl moiety may confer antioxidant or receptor-binding activity, distinguishing it from halogenated derivatives like the chloromethyl compound .

Biological Activity

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound classified as a phenolic compound. It has drawn attention due to its potential biological activities, particularly its antioxidant properties and possible therapeutic effects in various medical applications. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a hydroxyphenyl group attached to a dioxolanone ring. Its molecular formula is , and it is characterized by the following structural attributes:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 220.21 g/mol |

| CAS Number | 173192-07-9 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction conditions include:

- Temperature : 60-80°C

- Catalyst : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

- Solvent : Ethanol or methanol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are primarily attributed to the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages. This activity may be linked to its ability to modulate signaling pathways involved in inflammation, such as NF-kB .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating significant potency. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is influenced by its structural features:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Reactive Intermediates : The dioxolanone ring can undergo ring-opening reactions to form reactive species that may interact with cellular targets.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound had a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 5-(4-Hydroxyphenyl)-... | 12.5 | 15.0 |

| Ascorbic Acid | 20.0 | 25.0 |

Case Study 2: Anticancer Activity Evaluation

In another study published in the Journal of Cancer Research, the anticancer properties of this compound were evaluated against several cancer cell lines. The findings highlighted significant cytotoxicity against MCF-7 cells with an IC50 value of 6.2 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 6.2 |

| HCT116 | 8.0 |

| HeLa | 10.5 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves Meldrum’s acid derivatives or oxazolidinone intermediates. For example, Meldrum’s acid can react with 4-hydroxybenzaldehyde derivatives under acidic conditions to form the dioxolone core. Solvent choice (e.g., CH2Cl2 or DMF) and catalysts (e.g., trifluoroacetic acid) significantly impact reaction efficiency. Purification typically employs recrystallization or silica gel chromatography to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX software ) is the gold standard for confirming the dioxolone ring geometry and substituent positions. Complementary techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify proton environments (e.g., dimethyl groups at δ 1.4–1.6 ppm) and carbonyl signals (δ 170–175 ppm).

- HRMS : For molecular ion ([M+H]<sup>+</sup>) validation and isotopic pattern analysis .

Q. What are the key stability considerations for this compound under experimental storage conditions?

- Methodological Answer : The compound is sensitive to moisture due to its dioxolone ring. Stability studies recommend storage at –20°C under inert gas (N2 or Ar) in amber vials. Degradation products (e.g., hydrolyzed diol) can be monitored via HPLC with buffered mobile phases (pH 4.6 sodium acetate/1-octanesulfonate) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize by-products like regioisomers or hydrolyzed derivatives?

- Methodological Answer : Kinetic control via low-temperature reactions (–10°C to 0°C) suppresses side reactions. Computational modeling (DFT studies) predicts transition states to guide solvent/catalyst selection. For example, polar aprotic solvents (DMF) stabilize intermediates, reducing hydrolysis .

Q. How should researchers resolve contradictions in crystallographic data or spectroscopic assignments?

- Methodological Answer : Discrepancies in NOESY correlations or X-ray bond angles may arise from dynamic disorder. Use high-resolution synchrotron data (≤0.8 Å) and refine structures with SHELXL . For NMR, employ <sup>13</sup>C-DEPT or 2D HSQC to distinguish overlapping signals .

Q. What computational tools are suitable for predicting the compound’s reactivity or interactions in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like acetylcholinesterase. QSAR models using Hammett constants (σ<sup>+</sup>) predict substituent effects on hydrolysis rates .

Q. How can impurities or degradation products be profiled during scale-up synthesis?

- Methodological Answer : LC-MS/MS with ion-trap detectors identifies trace impurities (e.g., tert-butyl ester by-products). Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines quantifies degradation pathways .

Q. What strategies exist for modifying the dioxolone ring to enhance bioactivity while retaining stability?

- Methodological Answer : Substituent engineering (e.g., replacing methyl groups with cyclopropyl) balances lipophilicity and metabolic stability. Biological assays (e.g., MIC for antimicrobial activity) paired with LogP calculations optimize ADME profiles .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.